Positional Isomerism: 2-Ethoxy-3-methoxy vs. 4-Ethoxy-3-methoxy Pattern
The target compound (2-ethoxy-3-methoxy substitution) is a distinct positional isomer of 4-ethoxy-3-methoxyphenylacetic acid (CAS 120-13-8). The 2-ethoxy group places steric bulk ortho to the acetic acid side chain, which can restrict conformational freedom and alter the presentation of the carboxylic acid pharmacophore relative to the 4-ethoxy isomer. No direct comparative bioactivity data exist for these two isomers; however, literature on structurally related phenoxyphenylacetic acid endothelin antagonists demonstrates that shifting alkoxy substitution from para to ortho positions can change ETA receptor IC₅₀ values by >10-fold. [1] The 4-ethoxy-3-methoxy isomer has reported LogP values of approximately 1.7–2.0 and melting point 87–90 °C. In contrast, quantitative experimentally measured LogP and melting point data for the 2-ethoxy-3-methoxy isomer have not been published in peer-reviewed or authoritative database sources as of the evidence cutoff date.
| Evidence Dimension | Structural differentiation (positional isomerism) and predicted physicochemical properties |
|---|---|
| Target Compound Data | 2-ethoxy-3-methoxy substitution; molecular weight 210.23 g/mol; no experimentally validated LogP or melting point data available in primary literature |
| Comparator Or Baseline | 4-ethoxy-3-methoxyphenylacetic acid (CAS 120-13-8); molecular weight 210.23 g/mol; reported LogP ~1.7–2.0; melting point 87–90 °C |
| Quantified Difference | Structural isomer distinction confirmed by different CAS numbers; quantitative LogP and melting point difference cannot be calculated due to absence of validated experimental data for the target compound |
| Conditions | Structural comparison based on chemical registry data and predicted properties |
Why This Matters
Procurement of the correct positional isomer is critical because ortho vs. para alkoxy placement can produce divergent biological activity profiles, yet the absence of published experimental data means any activity prediction for the 2-ethoxy-3-methoxy isomer carries substantial uncertainty.
- [1] Astles, P. C., et al. (2000). Selective ET(A) Antagonists. 5. Discovery and Structure–Activity Relationships of Phenoxyphenylacetic Acid Derivatives. Journal of Medicinal Chemistry, 43(5), 925–938. View Source
